![molecular formula C17H16FNO B1324856 2-Azetidinomethyl-4'-fluorobenzophenone CAS No. 898754-83-1](/img/structure/B1324856.png)
2-Azetidinomethyl-4'-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Azetidinomethyl-4'-fluorobenzophenone (4'-FBP) is an important synthetic intermediate for the production of a wide range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is a versatile building block for the synthesis of heterocyclic compounds, and is widely used in organic synthesis due to its advantageous properties, such as its high solubility in a variety of organic solvents, its low toxicity, and its low cost of production. 4'-FBP is also used as a starting material in the synthesis of a variety of organic compounds, including those used in drug development, agrochemicals, and dyes.
Scientific Research Applications
Fluorescent Sensor Development
Research by Suman et al. (2019) highlights the creation of benzimidazole/benzothiazole-based azomethines, demonstrating significant solvatochromic behavior and large Stokes shifts, potentially applicable in detecting certain analytes through fluorescence. Though not directly involving 2-Azetidinomethyl-4'-fluorobenzophenone, this study indicates the broader potential of fluorophores in sensor technology, which could extend to compounds like 2-Azetidinomethyl-4'-fluorobenzophenone (Suman et al., 2019).
Material Synthesis and Characterization
Guo et al. (2010) synthesized N′-(4-Fluorobenzylidene)acetohydrazide by reacting 4-fluorobenzophenone with acethydrazide, indicating the potential of 4-fluorobenzophenone derivatives in material synthesis. This could suggest possible applications for 2-Azetidinomethyl-4'-fluorobenzophenone in similar contexts (Guo et al., 2010).
Photostability Enhancement in Fluorophores
Liu et al. (2016) demonstrated that replacing conventional dialkylamino substituents with aziridine rings in fluorophores significantly enhances brightness and photostability. This principle could be applicable to 2-Azetidinomethyl-4'-fluorobenzophenone in the development of advanced fluorophores (Liu et al., 2016).
Proton Exchange Membrane Development
Ghassemi et al. (2004) explored the use of 4'-fluorobenzophenone derivatives in synthesizing proton exchange membranes, indicating a potential application area for 2-Azetidinomethyl-4'-fluorobenzophenone in the field of fuel cell technology (Ghassemi et al., 2004).
Antitumor Agent Synthesis
Bradshaw et al. (2002) researched the development of amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating the pharmaceutical potential of benzothiazole derivatives. This could suggest a similar application for 2-Azetidinomethyl-4'-fluorobenzophenone in antitumor drug development (Bradshaw et al., 2002).
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWXSNGRNZKHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643705 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-4'-fluorobenzophenone | |
CAS RN |
898754-83-1 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.